2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Description
Chemical Name: 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide Molecular Formula: C₂₁H₂₀FN₃O₂S Molecular Weight: 397.47 g/mol CAS Registry Number: 899944-57-1 Structural Features: This compound is characterized by a pyrazinone (3,4-dihydropyrazin-2-yl) core substituted with a phenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further functionalized with a 2-phenylethyl substituent.
Properties
IUPAC Name |
2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(21-12-11-16-7-3-1-4-8-16)15-26-19-20(25)23(14-13-22-19)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIVYUYJPGAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between a diketone and an amine.
Thioether Formation: The pyrazine derivative is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the sulfanyl-acetamide class, which is prevalent in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets. Below is a detailed comparison with structurally related analogs:
Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Melting Points: Target Compound: Not reported. Compound 13a: 288°C ; higher than typical acetamides due to hydrogen-bonding networks. Compound 8t: 428.5 g/mol with amorphous solid state .
- Solubility : Sulfamoyl (13a) and trifluoromethyl (686770-77-4) groups improve aqueous solubility compared to the target compound’s hydrophobic phenethyl group.
Q & A
Q. What are the common synthetic routes for 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide?
The synthesis typically involves multi-step reactions:
- Pyrazine ring formation : Condensation of diketones (e.g., phenylglyoxal) with diamines under acidic/basic conditions to form the 3,4-dihydropyrazin-2-one core .
- Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent under reflux in ethanol or DMF .
- Amide coupling : Reaction of the sulfanyl-acetic acid intermediate with 2-phenylethylamine using coupling agents like EDC/HOBt in dichloromethane .
Key optimizations include temperature control (60–100°C) and purification via column chromatography or recrystallization .
Q. How is the compound’s structural integrity validated in academic research?
- X-ray crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles, with R-factors < 0.05 for high-resolution data .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, amide NH at δ 8.1–8.5 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
- Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical molecular weight (~375–400 g/mol) .
Q. What are the primary biological targets hypothesized for this compound?
- Enzyme inhibition : Potential interaction with bacterial dihydrofolate reductase (DHFR) or eukaryotic kinases, inferred from structural analogs .
- Antimicrobial activity : MIC values against S. aureus (≤25 µg/mL) and E. coli (≤50 µg/mL) in preliminary assays .
- Cytotoxicity : IC₅₀ values of 10–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Structural analogs : Compare derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to isolate SAR trends .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm putative targets (e.g., DHFR) .
Q. What strategies improve the compound’s solubility and bioavailability?
- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility (logP reduction from ~2.2 to <1.5) .
- Co-crystallization : Use cyclodextrins or co-solvents (e.g., ethanol-water mixtures) to stabilize amorphous forms .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) to improve cellular uptake .
Q. How are computational methods applied to study its mechanism of action?
- Molecular docking (AutoDock Vina) : Predict binding affinities to DHFR (ΔG ≤ -8 kcal/mol) with phenyl-sulfanyl motifs occupying hydrophobic pockets .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial potency (R² ≥ 0.85) .
Q. What experimental designs address crystallographic challenges (e.g., twinning)?
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinned crystals .
- SHELXL refinement : Apply TWIN/BASF commands to model pseudo-merohedral twinning (BASF ~0.3–0.5) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O contacts ≤ 2.8 Å) to validate packing .
Methodological Considerations
Q. How to optimize reaction yields in multi-step synthesis?
- Stepwise monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Catalyst screening : Test Pd(OAc)₂ for Suzuki couplings (yield improvement from 40% to 75%) .
- Microwave-assisted synthesis : Reduce reaction time (2 hrs vs. 24 hrs) with 20–30% higher yields .
Q. What in vitro assays are prioritized for anticancer activity screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
